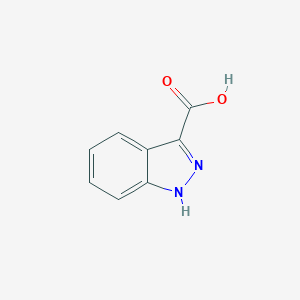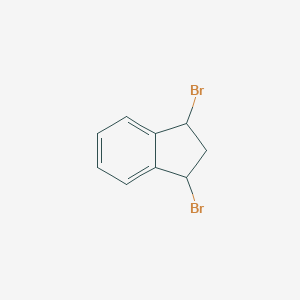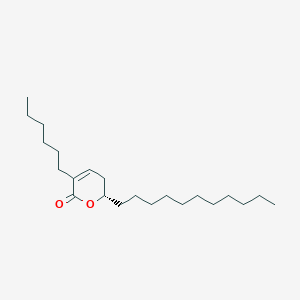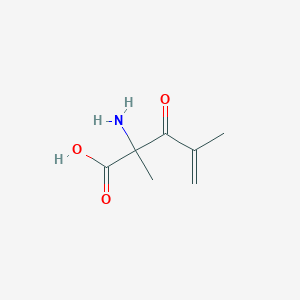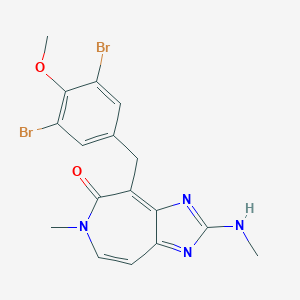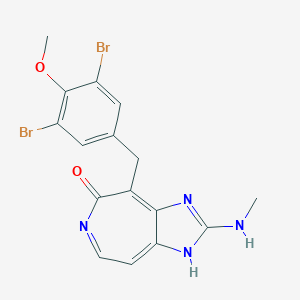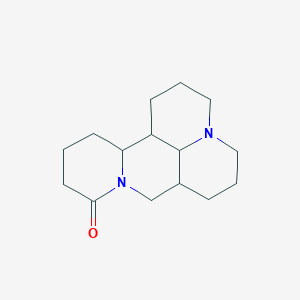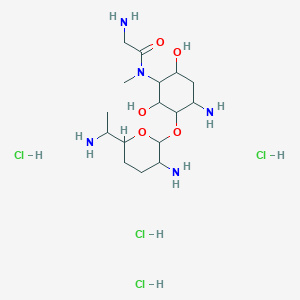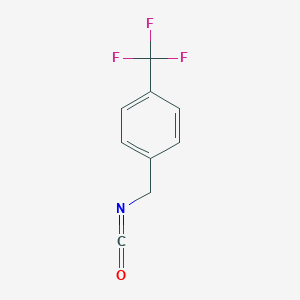
Clavamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clavamycin A is a beta-lactam antibiotic that is used to treat bacterial infections. It is a combination of two compounds, clavulanic acid and amoxicillin. Clavulanic acid is a beta-lactamase inhibitor that prevents bacteria from breaking down amoxicillin, allowing it to be more effective in treating infections.
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Analysis
Clavamycin A, along with its variants B, C, D, E, and F, belongs to the clavam antibiotics group. They were first isolated from Streptomyces hygroscopicus. The structural details of these antibiotics were deduced from extensive spectroscopic studies, particularly NMR (Nuclear Magnetic Resonance) analyses. These studies have been fundamental in understanding the chemical nature and potential applications of clavamycin A (Naegeli, Loosli, & Nussbaumer, 1986).
Applications in Antibacterial Treatment
Clavamycin A has shown efficacy against a variety of bacterial infections. This includes its effectiveness against Gram-positive bacteria, like Staphylococcus aureus, and certain protozoans. It is particularly noted for its action in the treatment of bacterial infections, especially those caused by anaerobic species (Spížek & Řezanka, 2004). Additionally, clindamycin, a derivative of clavamycin, is widely used in clinical practice for its broad-spectrum activity, and it is effective against a range of infections, including those caused by anaerobic bacteria and certain protozoal diseases (Spížek & Řezanka, 2017).
Enhanced Efficacy in Nano-formulations
Recent advancements have shown the potential of enhancing the efficacy of clindamycin (a derivative of clavamycin) through nano-formulations. This involves encapsulating clindamycin in poly lactic acid (PLA)/poly (D,L-lactide-co-glycolide) (PLGA) nano-formulations, which significantly increases the bioavailability of the drug. This approach shows promise for a variety of therapies due to its enhanced drug activity (Rauta et al., 2016).
Genetic Engineering for Production Enhancement
Clavamycin A production has been enhanced through genetic engineering techniques. For instance, the blocking of cephamycin C production in Streptomyces clavuligerus, a clavulanic acid-producing organism, led to a significant increase in clavulanic acid production. This approach demonstrates the potential of genetic manipulation to optimize antibiotic production for medical applications (Paradkar et al., 2001).
Eigenschaften
CAS-Nummer |
103059-93-4 |
|---|---|
Produktname |
Clavamycin A |
Molekularformel |
C16H22N4O9 |
Molekulargewicht |
414.37 g/mol |
IUPAC-Name |
2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1 |
InChI-Schlüssel |
SAFJOTXIKNUGOJ-LNWOBJSJSA-N |
Isomerische SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O |
SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O |
Kanonische SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
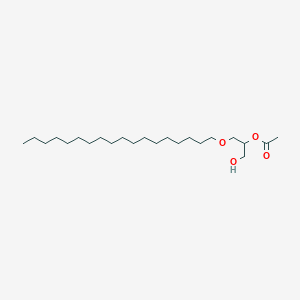
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
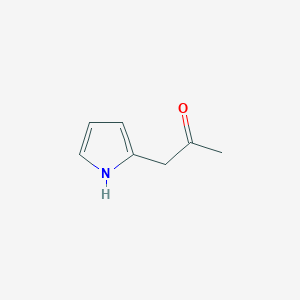
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
